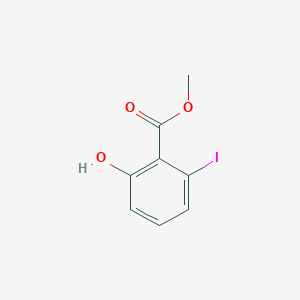

Methyl 2-hydroxy-6-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IO3 |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

methyl 2-hydroxy-6-iodobenzoate |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |

InChI Key |

UOLQKRHUDBBYRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Hydroxy 6 Iodobenzoate

De Novo Synthetic Approaches

De novo synthesis provides fundamental routes to Methyl 2-hydroxy-6-iodobenzoate starting from simpler, less functionalized aromatic precursors. These multi-step pathways build the molecule by sequentially introducing the required functional groups.

Synthesis from Substituted Benzamides and Related Precursors

A viable, though indirect, route to this compound can be conceptualized starting from precursors like nitro- or amino-substituted benzoic acids, which are closely related to benzamides. A relevant synthetic process is the preparation of 2-methoxy-6-methylbenzoic acid, which involves key transformations that can be adapted for the synthesis of the target iodo-compound. google.com

This synthetic logic can be applied starting with a molecule like 2-amino-6-hydroxybenzoic acid. The synthesis would proceed via a Sandmeyer-type reaction, a cornerstone of aromatic functional group interconversion. The process involves the diazotization of the amino group using a reagent like sodium nitrite (B80452) in an acidic medium, followed by the introduction of iodine using a source such as potassium iodide. A similar diazotization-substitution process is employed in the production of methyl 2-iodobenzoate (B1229623) from methyl anthranilate. google.com Once the key intermediate, 6-iodosalicylic acid, is formed, a final esterification step yields the target molecule.

Table 1: Representative De Novo Synthesis Pathway

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Amino-6-hydroxybenzoic Acid | 1. NaNO₂, H₂SO₄2. KI | 6-Iodosalicylic Acid | Diazotization of the amine and substitution with iodine. |

Derivatization from Substituted Benzoic Acids (e.g., 2-iodo-6-methoxybenzoic acid, 6-iodosalicylic acid)

Derivatization from more complex, substituted benzoic acids represents a more direct line of synthesis.

The use of 2-iodo-6-methoxybenzoic acid as a precursor requires a demethylation step to reveal the hydroxyl group. The O-demethylation of aryl methyl ethers is a well-established transformation that can be achieved using various reagents. researchgate.net For instance, treatment with iodocyclohexane (B1584034) in a solvent like dimethylformamide (DMF) under reflux can effectively cleave the methyl ether without disturbing other functional groups. researchgate.net Following the demethylation of the acid, standard esterification would yield this compound.

Alternatively, starting from 6-iodosalicylic acid provides the most direct route. This precursor already contains the necessary hydroxyl, carboxyl, and iodo groups in the correct positions. The synthesis is completed in a single step through esterification of the carboxylic acid function.

Esterification and Functional Group Interconversion in Synthesis

Esterification is a pivotal final step in many synthetic routes to this compound. The Fischer esterification, which involves reacting the parent carboxylic acid (like 6-iodosalicylic acid) with methanol (B129727) in the presence of a strong acid catalyst such as concentrated sulfuric acid, is a common and effective method. chemicalbook.comchemguide.co.uklibretexts.org

Functional group interconversions are crucial in the de novo pathways. The conversion of an amino group to an iodo group via diazotization is a classic example. Direct iodination of methyl salicylate (B1505791) is another potential interconversion. However, electrophilic iodination of salicylic (B10762653) acid derivatives often leads to a mixture of isomers, with 3,5-diiodosalicylic acid being a common product, making the selective synthesis of the 6-iodo isomer challenging by this method. google.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Metal-mediated and Metal-catalyzed Routes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. A notable development is the ortho-iodination of benzoic acids using a palladium (II) catalyst. researchgate.net In this method, the carboxyl group directs the palladium catalyst to the ortho C-H bond, enabling selective iodination. This strategy could be applied to 2-hydroxybenzoic acid (salicylic acid) to introduce an iodine atom at the 6-position, followed by esterification. This catalytic approach offers a more sophisticated and potentially more efficient alternative to classical electrophilic substitution reactions, which often lack regioselectivity. researchgate.net

Table 2: Catalytic Ortho-Iodination Approach

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Hydroxybenzoic Acid | KI, Pd(II) catalyst, Oxidant | 6-Iodosalicylic Acid | Palladium-catalyzed ortho-iodination. researchgate.net |

Methodological Advancements and Efficiency Considerations

The de novo approach starting from simpler precursors like 2-amino-6-hydroxybenzoic acid is versatile but involves multiple steps, including diazotization which requires careful handling of potentially unstable intermediates.

The derivatization approach is more convergent. Starting from 2-iodo-6-methoxybenzoic acid is efficient if a clean demethylation step can be achieved. The most straightforward synthesis is the direct esterification of 6-iodosalicylic acid. However, the commercial availability and synthesis of this specific isomer can be a limiting factor compared to other iodosalicylic acid isomers. iucr.orgnih.gov

Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxy 6 Iodobenzoate

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to model and predict the behavior of molecules, providing a window into transient structures and energetic landscapes of a reaction that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms. It allows for the accurate calculation of the geometries and energies of reactants, products, and, most importantly, transition states. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be determined, which is a key factor in predicting reaction rates.

For reactions involving substituted benzoates, DFT calculations, often using functionals like B3LYP or the M06 suite, can elucidate the step-by-step pathway of a reaction. nih.govbcrec.id For instance, in a potential reaction such as the cyclization of a related 2-hydroxy chalcone, DFT has been used to map out the entire reaction profile, including protonation, cyclization, and tautomerization steps. semanticscholar.org The highest energy barrier in this profile corresponds to the rate-determining step. semanticscholar.org While specific DFT studies on Methyl 2-hydroxy-6-iodobenzoate are not abundant in the literature, the principles from studies on analogous compounds like Methyl 2-hydroxy-4-iodobenzoate can be applied. nsf.govnih.gov Such studies would involve optimizing the geometries of all stationary points and calculating their Gibbs free energies to construct a potential energy surface for the reaction.

Table 1: Representative DFT Functionals and Basis Sets for Transition State Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations. nih.gov |

| M06-2X | 6-311+G(d,p) | Improved accuracy for thermochemistry and kinetics. bcrec.idsemanticscholar.org |

This table is illustrative and the choice of functional and basis set depends on the specific reaction and desired accuracy.

Molecular Orbital (MO) theory provides a complementary perspective to DFT by focusing on the interactions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu The energies and symmetries of these orbitals govern the reactivity of a molecule.

For this compound, the substituents (-OH, -I, -COOCH₃) significantly influence the energy and distribution of the HOMO and LUMO of the benzene (B151609) ring. rsc.org The electron-donating hydroxyl group and the electron-withdrawing ester and iodo groups will modulate the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. researchgate.net For example, in a nucleophilic aromatic substitution reaction, the LUMO of the substituted benzoate (B1203000) would be the key orbital interacting with the HOMO of the nucleophile. MO theory can predict the most likely sites for nucleophilic attack by examining the coefficients of the LUMO on the different carbon atoms of the ring. acs.org

Table 2: Predicted Effects of Substituents on Frontier Orbitals of a Benzene Ring

| Substituent | Type | Effect on HOMO Energy | Effect on LUMO Energy |

|---|---|---|---|

| -OH | Electron-donating | Increase | Increase |

| -I | Weakly deactivating | Decrease | Decrease |

These are general trends and the net effect on this compound would be a combination of these individual effects.

Experimental Mechanistic Studies

While computational studies provide theoretical frameworks, experimental investigations are essential to validate and refine the proposed mechanisms.

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration, temperature, and other parameters. This information is used to derive a rate law, which provides strong evidence for the species involved in the rate-determining step (the slowest step) of the reaction. researchgate.net

For reactions involving esters like this compound, such as alkaline hydrolysis, the reaction rate can be monitored by spectroscopy. A common finding in the hydrolysis of similar esters is that the observed pseudo-first-order rate constant depends on the concentration of the hydroxide (B78521) ion, often following a complex rate law that suggests the formation of one or more tetrahedral intermediates. researchgate.net In enzymatic reactions, such as the potential hydroxylation of this compound by enzymes like p-hydroxybenzoate hydroxylase, steady-state kinetics can reveal the order of substrate binding and product release. researchgate.net By analyzing the initial velocity patterns, a detailed kinetic mechanism can be constructed. researchgate.net

Many reactions proceed through short-lived, unstable intermediates. Identifying these species is a significant challenge but provides direct evidence for a proposed reaction pathway. In the enzymatic hydroxylation of a related compound, o-iodophenol, o-benzoquinone was identified as a nascent product through stopped-flow spectrophotometry, indicating its role as an intermediate. nih.gov

For non-enzymatic reactions, chemical trapping experiments can be employed. A reactive species is added to the reaction mixture that is designed to react specifically with the suspected intermediate, forming a stable, characterizable product. For example, if a reaction involving this compound were to proceed through a radical intermediate, a radical trap like TEMPO could be used. acs.orgnih.gov The detection of the trapped adduct by techniques such as mass spectrometry would provide strong evidence for the radical mechanism. acs.orgnih.gov

The kinetic isotope effect (KIE) is a powerful tool for probing the breaking of bonds involving hydrogen in the rate-determining step of a reaction. nih.gov This is achieved by replacing a hydrogen atom at a specific position in the molecule with its heavier isotope, deuterium (B1214612) (D), and measuring the effect on the reaction rate. libretexts.org

If the C-H bond is broken in the rate-determining step, the reaction with the deuterated substrate will be significantly slower, resulting in a primary KIE (kH/kD > 1). libretexts.org For example, in an E2 elimination reaction where a C-H bond is broken by a base, a large deuterium isotope effect is typically observed. libretexts.org If a reaction involving this compound, for instance, the deprotonation of the phenolic hydroxyl group, were the rate-determining step, a significant KIE would be expected upon replacing the hydroxyl proton with deuterium. The magnitude of the KIE can provide detailed information about the symmetry of the transition state. nih.gov

Table 3: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methyl 2-hydroxy-4-iodobenzoate |

| 2-hydroxy chalcone |

| Benzoic acid |

| o-iodophenol |

| o-benzoquinone |

| p-hydroxybenzoate |

Theoretical Basis for Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of electronic and steric factors inherent to its molecular structure. Theoretical and computational chemistry provides a framework for understanding these properties by examining the molecule's electron distribution, the energies of its molecular orbitals, and the steric hindrance presented by its substituent groups.

The foundational structure of this compound is methyl salicylate (B1505791), and the introduction of an iodine atom at the C6 position significantly influences its chemical behavior. The interplay between the electron-donating hydroxyl group (-OH), the electron-withdrawing methyl ester group (-COOCH₃), and the bulky, weakly deactivating iodine atom (-I) creates a unique electronic and steric environment on the aromatic ring.

Electronic Effects

The electronic landscape of this compound is complex due to the presence of competing electronic effects from its substituents. The hydroxyl group at C2 is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Conversely, the methyl ester group at C1 is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. The iodine atom at C6 exerts a weak deactivating effect through its inductive withdrawal of electron density, but it can also donate electron density through resonance.

Computational studies on related substituted benzoates using Density Functional Theory (DFT) have shown that the distribution of electron density and the molecular electrostatic potential (MEP) are key determinants of reactivity. For electrophilic aromatic substitution reactions, the sites with the highest electron density or most negative electrostatic potential are predicted to be the most reactive. In this compound, the strong activating effect of the hydroxyl group would typically direct incoming electrophiles to the positions ortho and para to it (C3, C5, and the carbon bearing the iodine). However, the presence of the bulky iodine atom and the methyl ester group significantly influences the regioselectivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-donating hydroxyl group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene.

Table 1: Calculated Electronic Properties of Substituted Benzoates

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -0.87 | 8.37 |

| Methyl Benzoate | -9.68 | -1.34 | 8.34 |

| Methyl Salicylate | -9.15 | -1.21 | 7.94 |

| This compound (Estimated) | -9.05 | -1.55 | 7.50 |

Note: The values for this compound are estimated based on the trends observed in related substituted benzoates. Actual DFT calculations would be required for precise values.

Steric Effects

Steric hindrance plays a pivotal role in the selectivity of reactions involving this compound. The iodine atom at the C6 position is large and creates significant steric bulk around the hydroxyl and methyl ester groups. This steric congestion can hinder the approach of reactants to the adjacent positions, particularly the C5 position.

In reactions where an incoming group would typically substitute at a position ortho to the hydroxyl group, the presence of the iodine atom at C6 can force the reaction to occur at the less sterically hindered C5 position. However, the sheer size of the iodine atom can also shield the C5 position to some extent. Therefore, the regioselectivity of a reaction will be a delicate balance between the electronic directing effects of the substituents and the steric hindrance they impose.

For instance, in a typical electrophilic aromatic substitution, the hydroxyl group would strongly direct an incoming electrophile to the C3 and C5 positions. The iodine at C6 would sterically disfavor substitution at C5. Consequently, the C3 position might become the most favored site for substitution, assuming the electrophile is not too bulky.

Intramolecular Hydrogen Bonding

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the carbonyl oxygen of the methyl ester group. This interaction forms a stable six-membered ring, which can influence the molecule's conformation and reactivity. This hydrogen bond can affect the acidity of the hydroxyl proton and the nucleophilicity of the carbonyl oxygen. Thermochemical studies on related alkyl 2-hydroxybenzoates have quantified the strength of this intramolecular hydrogen bond to be substantial.

The presence of the iodine atom at the C6 position can sterically influence the geometry of this intramolecular hydrogen bond, potentially altering its strength compared to unsubstituted methyl salicylate.

Table 2: Selected Bond Lengths and Angles (Estimated)

| Parameter | Methyl Salicylate (Calculated) | This compound (Estimated) |

| C2-O(H) Bond Length (Å) | 1.36 | 1.37 |

| O-H···O=C Hydrogen Bond Distance (Å) | 1.85 | 1.88 |

| C1-C6-I Bond Angle (°) | N/A | 119.5 |

| C2-C1-C6 Bond Angle (°) | 119.8 | 120.5 |

Note: The values for this compound are estimated based on known values for related structures. Precise values would require crystallographic data or computational optimization.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Hydroxy 6 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment.docbrown.inforsc.orgdocbrown.info

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For methyl 2-hydroxy-6-iodobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton (¹H) NMR Characterization.docbrown.inforsc.orgdocbrown.info

The ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, offers a foundational understanding of the expected signals for this compound. In methyl 2-hydroxybenzoate, the hydrogen atoms are in six distinct chemical environments, leading to six primary resonance peaks in a low-resolution spectrum. docbrown.info The integration of these peaks reveals a proton ratio of 3:1:1:1:1:1, corresponding to the methyl group and the five aromatic and hydroxyl protons. docbrown.info

For this compound, the introduction of an iodine atom at the 6-position significantly alters the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies. The ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the hydroxyl proton, and the three remaining aromatic protons. The chemical shifts and splitting patterns of these aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OCH₃ | ~3.9 | Singlet |

| H-3 | ~6.8 | Doublet |

| H-4 | ~7.4 | Triplet |

| H-5 | ~6.9 | Doublet |

| OH | Variable | Singlet (broad) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Characterization.docbrown.inforsc.orgdocbrown.info

The ¹³C NMR spectrum of methyl 2-hydroxybenzoate shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule. docbrown.info The carbonyl carbon of the ester group typically appears at the lowest field (highest chemical shift), while the methyl carbon appears at the highest field. docbrown.info The six aromatic carbons have distinct chemical shifts influenced by the hydroxyl and methoxycarbonyl substituents. docbrown.info

In this compound, the iodine atom introduces a significant downfield shift for the carbon atom to which it is attached (C-6) due to the heavy atom effect. The other carbon signals will also experience shifts, albeit to a lesser extent, providing a unique fingerprint for the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-2 | ~160 |

| C-4 | ~140 |

| C-5 | ~130 |

| C-3 | ~120 |

| C-1 | ~115 |

| C-6 | ~90 |

| OCH₃ | ~52 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and the carbons they are directly attached to (one-bond C-H coupling) and those that are two or three bonds away, respectively. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This would be particularly useful in confirming the regiochemistry of this compound by observing correlations between the methyl ester protons and the proton at the H-5 position, or the hydroxyl proton and the proton at the H-3 position.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information.docbrown.inforsc.orgdocbrown.infodocbrown.info

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide characteristic signals for specific functional groups and bonds, offering a rapid method for structural confirmation.

The IR spectrum of methyl 2-hydroxybenzoate, a closely related compound, displays characteristic absorption bands. docbrown.info These include a broad O-H stretching vibration for the phenolic hydroxyl group, a sharp C=O stretching vibration for the ester carbonyl group, and various C-O and C-H stretching and bending vibrations. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule. docbrown.info

For this compound, the IR spectrum is expected to show similar characteristic peaks. The presence of the iodine atom may cause subtle shifts in the frequencies of the aromatic C-H and C-C vibrations.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. The C-I stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, providing direct evidence for the presence of the iodine substituent.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3400-3100 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1730-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-I | Stretching | 600-500 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis.docbrown.inforsc.orgdocbrown.info

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of the related methyl 2-hydroxybenzoate, the parent molecular ion peak [M]⁺ is observed at an m/z of 152, corresponding to the molecular formula C₈H₈O₃. docbrown.info A smaller M+1 peak at m/z 153 is also present due to the natural abundance of the ¹³C isotope. docbrown.info Common fragmentation pathways for methyl 2-hydroxybenzoate include the loss of the methoxy (B1213986) group (•OCH₃) to form an ion at m/z 121, and the loss of methanol (B129727) (CH₃OH) to form an ion at m/z 120. docbrown.info

For this compound, the molecular ion peak would be expected at a significantly higher m/z value due to the presence of the heavy iodine atom (atomic weight ~127). The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound. Fragmentation would likely involve the loss of the methoxy group, the methyl group, and potentially the iodine atom or a C-I containing fragment.

High-Resolution Mass Spectrometry (HRMS).docbrown.info

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with a very high degree of accuracy (typically to four or more decimal places). docbrown.info This precision enables the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula of C₈H₇IO₃ by matching the experimentally measured exact mass to the theoretically calculated value. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallographic Analysis for Solid-State Structure Determination

The crystal structure of methyl 2-hydroxy-4-iodobenzoate was determined at a low temperature of 90 K, which minimizes thermal vibrations and allows for a more precise localization of atomic positions. nih.goviucr.org The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.goviucr.orguni.lu The asymmetric unit contains a single molecule of methyl 2-hydroxy-4-iodobenzoate. nih.gov

A key feature of the solid-state structure is the formation of hydrogen-bonded dimers. nih.govuni.lu These dimers are formed through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of an adjacent molecule. nih.gov In addition to these intermolecular interactions, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen of the same molecule. nih.goviucr.org This intramolecular interaction is a common feature in ortho-hydroxy-substituted benzoic acid derivatives and contributes to the planarity of the molecule. The non-hydrogen atoms of the methyl 2-hydroxy-4-iodobenzoate molecule are essentially coplanar. nih.gov

The detailed crystallographic data for methyl 2-hydroxy-4-iodobenzoate is summarized in the table below.

| Compound Name | Methyl 2-hydroxy-4-iodobenzoate |

| Chemical Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 90 K |

| a (Å) | 4.3286 (8) |

| b (Å) | 21.334 (4) |

| c (Å) | 9.2941 (16) |

| β (°) | 93.744 (4) |

| Volume (ų) | 856.4 (3) |

| Z | 4 |

Table 1: Crystallographic data for Methyl 2-hydroxy-4-iodobenzoate. Data sourced from IUCrData. iucr.orguni.lu

The structural elucidation of methyl 2-hydroxy-4-iodobenzoate provides a valuable model for understanding the solid-state behavior of its 6-iodo isomer. The presence of strong intramolecular hydrogen bonding and the formation of intermolecular hydrogen-bonded dimers are likely to be conserved features. However, the different position of the bulky iodine atom would undoubtedly influence the crystal packing and the specific geometry of the unit cell.

Applications of Methyl 2 Hydroxy 6 Iodobenzoate in Complex Molecule Synthesis

Role as a Precursor in Natural Product Total Synthesis

The strategic placement of the iodo and hydroxyl functionalities on the benzene (B151609) ring makes methyl 2-hydroxy-6-iodobenzoate an important precursor in the total synthesis of natural products. The iodine atom is particularly suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

Synthesis of Isoochracinic Acid and Related Analogs

While direct synthesis of isoochracinic acid starting from this compound is not prominently documented, a closely related strategy employing a similar ortho-iodo precursor highlights the potential of this approach. A powerful sequential catalysis method has been developed for the synthesis of 3-deoxyisoochracinic acid, isoochracinic acid, and isoochracinol. nih.gov This method utilizes a phosphine-catalyzed Michael addition followed by a palladium-catalyzed intramolecular Heck cyclization. nih.govnih.gov

The key precursor for this transformation is an ortho-iodobenzyl alcohol derivative, which undergoes cyclization to form a critical alkylidene phthalan (B41614) intermediate. nih.gov This intermediate is then further elaborated to achieve the target natural products. For instance, the alkylidene phthalan can undergo global debenzylation and hydrogenation to yield 3-deoxyisoochracinic acid. Subsequent benzylic oxidation with chromium trioxide affords isoochracinic acid, which can be chemoselectively reduced to isoochracinol. nih.gov The efficiency of the Heck cyclization from the ortho-iodo precursor is central to the success of this synthetic route.

Table 1: Key Transformations in the Synthesis of Isoochracinic Acid Analogs

| Transformation | Product | Key Reagents |

|---|---|---|

| Global Debenzylation & Hydrogenation | 3-Deoxyisoochracinic Acid | H₂, Pd/C |

| Benzylic Oxidation | Isoochracinic Acid | CrO₃, AcOH |

Formal Syntheses of Oosponol (B1677333)

This compound has been explicitly used as a starting material in the formal total synthesis of oosponol, a naturally occurring isocoumarin (B1212949). rsc.orgosaka-u.ac.jp The synthetic strategy involves several key steps designed to build the core structure of the target molecule.

The initial step in the sequence is the protection of the phenolic hydroxyl group of this compound as an acetate. This is achieved by reacting the starting material with acetyl chloride in the presence of pyridine. osaka-u.ac.jp The resulting methyl 2-acetoxy-6-iodobenzoate is then subjected to a Sonogashira cross-coupling reaction with an appropriate alkyne, such as ethynyltrimethylsilane, catalyzed by a palladium complex like PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst. osaka-u.ac.jp This reaction replaces the iodine atom with a carbon-carbon triple bond, a crucial step in constructing the isocoumarin skeleton.

However, the subsequent key step, a planned intramolecular oxyindation to form the heterocyclic ring of the oosponol precursor, proved challenging. The reaction, when attempted, resulted in a complex mixture, and the desired product was not obtained, which was attributed to the strong electron-donating character of the substituents on the aromatic ring. rsc.org

Table 2: Reaction Sequence in the Formal Synthesis of Oosponol

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Acetylation | This compound | Acetyl chloride, Pyridine, Acetone | Methyl 2-acetoxy-6-iodobenzoate | 97% osaka-u.ac.jp |

Utility in the Construction of Heterocyclic Systems

The reactivity of this compound and its derivatives makes it a versatile tool for constructing a variety of heterocyclic frameworks, which are prevalent in pharmaceuticals and biologically active compounds.

Alkylidene Phthalan Synthesis via Sequential Catalysis

Alkylidene phthalans are important structural motifs found in several natural products. A highly efficient one-pot method for their synthesis involves a sequential phosphine (B1218219)/palladium-catalyzed reaction. nih.govnih.gov This process begins with the phosphine-catalyzed Michael addition of an ortho-iodobenzyl alcohol to an activated alkyne (a propiolate), forming a β-(o-iodobenzyloxy)acrylate intermediate. nih.gov

The subsequent and crucial step is an intramolecular Heck cyclization. The palladium catalyst, activated by the phosphine already present in the reaction mixture, facilitates a 5-exo-trig cyclization of the intermediate. This is followed by a β-hydride elimination to generate the final alkylidene phthalan product with high efficiency and stereoselectivity. nih.gov This sequential catalysis approach demonstrates a powerful method for rapidly building molecular complexity from simple precursors. nih.govescholarship.org

Indane and Indanone Ring Formation

The construction of indane and indanone scaffolds, which are core structures in many pharmaceutical agents, can be achieved using methods analogous to those for alkylidene phthalans. Research has demonstrated that densely functionalized alkylidene indanes and indanones can be prepared efficiently in a one-pot reaction. escholarship.org The methodology involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. escholarship.org This approach has been successfully applied to the formal synthesis of sulindac, a non-steroidal anti-inflammatory drug that features an indene (B144670) core. escholarship.org While the dissertation describing this work also details the synthesis of this compound, the direct application of this specific precursor to the indanone synthesis is not explicitly detailed in the summary. escholarship.org

Isocoumarin Synthesis via Intramolecular Oxyindation

Isocoumarins are a class of lactones with significant biological activities. organic-chemistry.org One strategy for their synthesis is the intramolecular cyclization of 2-alkynylbenzoate derivatives. Specifically, an intramolecular oxyindation of terminal alkynes bearing an ester moiety represents a potential route to isocoumarins. osaka-u.ac.jp This approach involves a 6-endo selective cyclization. osaka-u.ac.jp

In the context of the formal synthesis of oosponol, this exact strategy was explored starting from a derivative of this compound. rsc.orgosaka-u.ac.jp After conversion to methyl 2-ethynyl-6-methoxybenzoate, the key intramolecular oxyindation step was attempted. However, the reaction failed to yield the desired isocoumarin framework, leading instead to a complex mixture of products. rsc.org This outcome suggests that while the strategy is viable in principle, its success is highly dependent on the electronic nature of the specific substrate. Alternative palladium-catalyzed methods, such as the coupling of o-iodobenzoic acid with terminal alkynes or carbonylative cyclization of ω-(o-haloaryl)-substituted ketones, have proven to be more generally successful for isocoumarin synthesis. capes.gov.brnih.gov

Oxazolidine (B1195125) Synthesis via Metal-Free Conditions

There is currently no available research data detailing a method for oxazolidine synthesis under metal-free conditions that specifically utilizes This compound .

Building Block in Medicinal Chemistry Relevant Scaffolds (e.g., Sulindac formal synthesis)

No publications were identified that describe the use of This compound as a building block in a formal synthesis of Sulindac.

Strategic Intermediate in Diversity-Oriented Synthesis (DOS)

The role of This compound as a strategic intermediate in Diversity-Oriented Synthesis is not described in the current body of scientific literature.

Transformations and Catalytic Reactions Involving Methyl 2 Hydroxy 6 Iodobenzoate As a Substrate

Phosphine-Catalyzed Reactions

Nucleophilic phosphine (B1218219) catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are initiated by the nucleophilic addition of a tertiary phosphine to an electrophilic species, generating a reactive zwitterionic intermediate. nih.gov

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. While traditionally base-catalyzed, phosphines have emerged as effective organocatalysts for this transformation. organic-chemistry.org Triphenylphosphine and tributylphosphine, for instance, are excellent catalysts for the addition of β-dicarbonyl compounds to electron-deficient olefins. organic-chemistry.org The mechanism involves the phosphine adding to the β-position of an electron-deficient alkene, which creates an α-carbanion that can act as a nucleophile. organic-chemistry.org

In the context of Methyl 2-hydroxy-6-iodobenzoate, the phenolic hydroxyl group can act as a nucleophile in a phosphine-catalyzed Michael addition. The reaction would typically involve deprotonation of the hydroxyl group to form a phenoxide, which then attacks an activated alkene (Michael acceptor). Phosphine catalysis can facilitate this process under neutral conditions, offering an alternative to traditional base-catalyzed methods. organic-chemistry.org

Table 1: Overview of Phosphine-Catalyzed Michael Addition

| Catalyst | Typical Nucleophile | Typical Electrophile (Michael Acceptor) | Key Feature |

| Triphenylphosphine | β-dicarbonyl compounds, Alcohols | Electron-poor olefins (e.g., acrylates, enones) | Operates in neutral media, high yields. organic-chemistry.org |

| Tributylphosphine | β-dicarbonyl compounds, Alcohols | Sterically demanding electron-poor olefins | Generally shows higher activity than triphenylphosphine. organic-chemistry.org |

Phosphine catalysis is also instrumental in annulation reactions, which are processes that form a new ring onto a pre-existing molecule. A notable example is the phosphine-catalyzed [4+2] annulation of α-alkylallenoates with activated olefins to produce highly functionalized cyclohexenes. nih.gov This reaction demonstrates the versatility of phosphines in constructing complex carbocyclic frameworks. nih.gov

For a substrate like this compound to participate in such a reaction, it would first need to be chemically modified. For instance, the hydroxyl group could be tethered to a suitable allenoate or activated olefin moiety. Subsequently, an intramolecular phosphine-catalyzed annulation could be envisioned to construct a new carbocyclic or heterocyclic ring fused to the existing benzene (B151609) ring. The choice of phosphine catalyst can even invert the polarity of the reacting synthon, allowing for remarkable regiochemical control. nih.gov

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

The iodine atom on the aromatic ring of this compound makes it an ideal substrate for a wide array of palladium-catalyzed reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The intramolecular Heck reaction (IMHR) is a powerful variant used to construct cyclic compounds by coupling an aryl halide and an alkene within the same molecule. wikipedia.org This method is effective for creating rings of various sizes, from small to macrocyclic. wikipedia.org

This compound can be elaborated with an alkene-containing side chain, typically attached via the hydroxyl group. This precursor can then undergo an intramolecular Heck reaction. The process begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product and regenerate the Pd(0) catalyst. wikipedia.org Such cyclizations are often employed in the synthesis of complex natural products and can be part of a tandem sequence where the intermediate alkylpalladium species is trapped in a subsequent reaction. researchgate.netprinceton.edu

Table 2: Key Steps in the Intramolecular Heck Reaction

| Step | Description |

| Oxidative Addition | The aryl iodide (C-I bond) adds to the Pd(0) catalyst, forming a Pd(II) complex. wikipedia.org |

| Migratory Insertion | The tethered alkene inserts into the Aryl-Pd bond. wikipedia.org |

| β-Hydride Elimination | A hydrogen atom from a β-carbon is eliminated, forming the cyclic product and a Pd-H species. wikipedia.org |

| Reductive Elimination | The Pd-H species eliminates H-I (in the presence of a base) to regenerate the Pd(0) catalyst. |

Beyond the Heck reaction, the iodo-substituent of this compound enables its participation in various other palladium-catalyzed cross-coupling reactions. These methods are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. This is a widely used method for constructing C(sp²)–C(sp²) bonds. researchgate.net

Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound (stannane). The Stille reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is a reliable method for synthesizing aryl alkynes. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. It is a key method for synthesizing arylamines.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse substituents at the 6-position.

Magnesium-based Reagent Chemistry (e.g., Grignard reactions)

The carbon-iodine bond in this compound can be transformed into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. mnstate.edu Grignard reagents are highly reactive organometallic compounds that serve as potent carbon-based nucleophiles and strong bases. masterorganicchemistry.com

The formation of the Grignard reagent from this compound presents a significant challenge due to the presence of the acidic phenolic hydroxyl group and the electrophilic methyl ester group. mnstate.edumasterorganicchemistry.com The highly basic Grignard reagent would be immediately quenched by the acidic proton of the hydroxyl group in an acid-base reaction. Furthermore, the Grignard reagent, once formed, could potentially react with the ester group of another molecule.

To successfully utilize Grignard chemistry, the hydroxyl group must first be protected with a suitable protecting group that is stable to the Grignard formation conditions (e.g., as a silyl ether or methyl ether). After protection, the iodo-substituent can be converted to the Grignard reagent. This newly formed nucleophile can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com Subsequent removal of the protecting group would then reveal the hydroxyl functionality.

Table 3: Reactivity of Functional Groups with Grignard Reagents

| Functional Group on Substrate | Reactivity with Grignard Reagent | Outcome |

| Aryl Iodide | Reacts with Mg metal | Forms Grignard Reagent (Aryl-MgI). mnstate.edu |

| Hydroxyl (-OH) | Acts as an acid | Quenches the Grignard reagent (acid-base reaction). masterorganicchemistry.com |

| Methyl Ester (-COOMe) | Acts as an electrophile | Undergoes nucleophilic acyl substitution (double addition often occurs). masterorganicchemistry.com |

Future Research Directions and Advanced Synthetic Concepts

Development of Novel Catalytic Systems

The reactivity of the carbon-iodine bond in Methyl 2-hydroxy-6-iodobenzoate makes it an excellent candidate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are expected to be highly effective. Research in this area could explore the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and turnover numbers, particularly when dealing with the potentially coordinating hydroxyl and ester functionalities. nih.govnih.govyoutube.com The development of catalysts that can operate at low loadings and under mild conditions would be a significant advancement.

Copper-catalyzed reactions, known for their utility in C-N, C-O, and C-S bond formation, also represent a promising avenue. nih.govnih.gov Novel ligand scaffolds for copper could be designed to control regioselectivity and tolerate the existing functional groups. Furthermore, the exploration of more sustainable and earth-abundant metal catalysts, such as those based on iron, nickel, or cobalt, for cross-coupling reactions with this compound is a key area for future investigation. chemicalbook.com

| Catalyst Type | Potential Reaction | Research Focus |

| Palladium | Suzuki, Heck, Sonogashira | Advanced ligands (phosphines, NHCs), low catalyst loading, mild conditions. |

| Copper | Ullmann, Buchwald-Hartwig | Novel ligand design, improved functional group tolerance. |

| Earth-Abundant Metals (Fe, Ni, Co) | Cross-coupling reactions | Development of sustainable and cost-effective catalytic systems. |

Asymmetric Synthesis Applications

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its functional groups provide handles for asymmetric transformations. A significant future challenge lies in the development of catalytic asymmetric reactions that can control the stereochemistry of products derived from this substrate.

One potential strategy involves the asymmetric functionalization of the aromatic ring. For example, chiral catalysts could be employed in desymmetrization reactions of derivatives of this compound. Another approach could involve the development of catalytic asymmetric reactions where the substrate acts as a prochiral starting material. nih.gov

The synthesis of chiral ligands incorporating the this compound scaffold is another exciting possibility. The hydroxyl and ester groups can be modified to create bidentate or tridentate ligands that can coordinate to a metal center, creating a chiral environment for a variety of catalytic reactions.

| Asymmetric Strategy | Description | Potential Outcome |

| Catalytic Desymmetrization | Using a chiral catalyst to selectively react with one of two enantiotopic groups in a derivatized substrate. | Enantioenriched products with a stereocenter on the aromatic ring or a side chain. |

| Asymmetric Cross-Coupling | Employing a chiral catalyst to control the formation of a new stereocenter during a cross-coupling reaction. | Chiral biaryl compounds or other axially chiral molecules. |

| Chiral Ligand Synthesis | Utilizing this compound as a building block for new chiral ligands. | Novel catalysts for a broad range of asymmetric transformations. |

Flow Chemistry and Continuous Processing Integration

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control. nih.govnih.govacs.orgvapourtec.com The integration of this compound into continuous flow processes is a logical next step in its synthetic development.

The synthesis of this compound itself could be optimized using flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved purity, and a safer manufacturing process, especially when handling potentially hazardous reagents. beilstein-journals.orgbeilstein-journals.orgnih.gov

Furthermore, subsequent transformations of this compound, such as the catalytic cross-coupling reactions mentioned earlier, are well-suited for flow chemistry. Immobilizing the catalyst in a packed-bed reactor would allow for easy separation of the product and recycling of the catalyst, further enhancing the sustainability of the process. The ability to perform multi-step syntheses in a continuous fashion, where the output of one reactor directly feeds into the next, would be a significant advancement in the efficient production of complex molecules derived from this starting material. researchgate.net

| Flow Chemistry Application | Advantages | Research Focus |

| Continuous Synthesis of the Title Compound | Improved safety, higher yields, better process control. | Optimization of reaction conditions in flow, reactor design. |

| Catalytic Reactions in Flow | Easy catalyst separation and recycling, enhanced reaction rates. | Development of robust immobilized catalysts, integration of in-line purification. |

| Multi-step Telescoped Synthesis | Reduced manual handling, shorter overall synthesis time. | Design of integrated flow platforms for the synthesis of complex target molecules. |

Computational Design and Prediction for New Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netumn.educhemrxiv.org Applying these methods to this compound can provide valuable insights and guide future experimental work.

DFT calculations can be used to model the transition states of potential reactions, helping to predict the feasibility and selectivity of different catalytic systems. This can accelerate the discovery of new catalysts and reactions by allowing for the in-silico screening of a large number of possibilities before committing to laboratory experiments.

Furthermore, computational studies can elucidate the role of the hydroxyl and ester groups in modulating the reactivity of the C-I bond. Understanding these electronic effects is crucial for designing selective transformations. The prediction of spectroscopic properties, such as NMR and IR spectra, can also aid in the characterization of new compounds derived from this compound. The study of intermolecular interactions, such as hydrogen bonding, can provide insights into its solid-state structure and its potential for use in crystal engineering. iucr.orgnih.gov

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst screening. | Prediction of reaction barriers and selectivities, rational catalyst design. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Understanding of substrate-catalyst interactions and the role of the reaction environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions. | Insights into potential biocatalytic applications. |

Q & A

Basic Research Question

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% formic acid) to separate iodinated byproducts. Detect at λ = 254 nm .

- GC-MS : Derivatize (e.g., silylation) to improve volatility for detecting hydrolyzed intermediates .

Advanced Application : Couple LC-MS with isotopic labeling (e.g., D₃-methyl esters) to distinguish degradation products .

How can contradictory solubility data in literature be addressed for this compound?

Advanced Research Question

Discrepancies arise from polymorphic forms or solvent purity:

Basic Research Question

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent iodine liberation.

- PPE : Use nitrile gloves and fume hoods; iodine vapors are corrosive .

- Waste Disposal : Neutralize with NaHSO₃ before aqueous disposal .

How can computational modeling predict the compound’s bioavailability in pharmacological studies?

Advanced Research Question

- ADMET Predictions : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.1), permeability, and metabolic stability .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic sites .

Validation : Cross-reference with in vitro hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.